1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione
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Overview
Description
1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a dimethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.
Attachment of the Dimethylpyrimidinyl Group: This can be done via aromatic nucleophilic substitution, where the pyrimidine ring is introduced under microwave-assisted conditions to enhance reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated compounds and strong bases or acids are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used to investigate biological pathways and molecular interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione involves its interaction with specific molecular targets. The pyrrolidine ring and the pyrimidinyl group are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Chlorophenyl Compounds: These compounds are widely studied for their biological activity and are used in various therapeutic applications.
Uniqueness
1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione is unique due to the combination of its structural features, which confer specific biological activities and make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-13-11-19(23-14(2)22-13)27-17-9-10-24(12-17)20(26)8-7-18(25)15-3-5-16(21)6-4-15/h3-6,11,17H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDCYGJSBZWADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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